3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine
Overview
Description
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19N. It is widely used in scientific research due to its unique structure and properties. This compound finds utility in various fields such as organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
“3,3-Dimethyl-4-(m-tolyl)pyrrolidine” belongs to the class of compounds known as pyrrolidines . Pyrrolidines are often used in drug discovery due to their versatile biological activity . The specific targets of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidines can interact with their targets in various ways, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Pyrrolidines can be involved in a wide range of biochemical pathways due to their diverse biological activity .
Pharmacokinetics
The pharmacokinetic properties of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine”, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific structure. Pyrrolidines, in general, can have favorable ADME properties due to their chemical complexity and three-dimensional shape .
Result of Action
The molecular and cellular effects of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” would depend on its specific targets and mode of action. These effects could include changes in cellular signaling, gene expression, or cell function .
Action Environment
The action, efficacy, and stability of “3,3-Dimethyl-4-(m-tolyl)pyrrolidine” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The specific effects of these factors would depend on the compound’s structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine typically involves the reaction of 3,3-dimethylpyrrolidine with m-tolyl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and drug candidates.
Material Science: As a precursor for the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring structure.
3,3-Dimethylpyrrolidine: Lacks the m-tolyl group, making it less complex.
4-(m-Tolyl)pyrrolidine: Similar structure but without the dimethyl substitution.
Uniqueness
3,3-Dimethyl-4-(3-methylphenyl)pyrrolidine stands out due to its combination of the dimethyl and m-tolyl groups, which enhance its chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields of research .
Properties
IUPAC Name |
3,3-dimethyl-4-(3-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJNQOSBDXYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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